Cas no 2379322-11-7 (3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid)

3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid
-
- MDL: MFCD32632166
- インチ: 1S/C14H10BrClO3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
- InChIKey: MSEUSLNRGZLPDC-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1C(=O)O)Cl)OCC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 307
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 46.5
3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB560319-1 g |
3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid; . |
2379322-11-7 | 1g |
€353.70 | 2023-04-13 | ||
abcr | AB560319-250mg |
3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid; . |
2379322-11-7 | 250mg |
€177.90 | 2025-02-21 | ||
A2B Chem LLC | BA21138-500mg |
3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid |
2379322-11-7 | 97% | 500mg |
$191.00 | 2024-04-20 | |
A2B Chem LLC | BA21138-5g |
3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid |
2379322-11-7 | 97% | 5g |
$818.00 | 2024-04-20 | |
Ambeed | A1629182-5g |
3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid |
2379322-11-7 | 98% | 5g |
$1084.0 | 2024-07-28 | |
Aaron | AR01K7BY-1g |
3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid |
2379322-11-7 | 95% | 1g |
$300.00 | 2025-02-12 | |
abcr | AB560319-250 mg |
3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid; . |
2379322-11-7 | 250MG |
€170.80 | 2023-04-13 | ||
A2B Chem LLC | BA21138-250mg |
3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid |
2379322-11-7 | 97% | 250mg |
$144.00 | 2024-04-20 | |
A2B Chem LLC | BA21138-1g |
3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid |
2379322-11-7 | 97% | 1g |
$254.00 | 2024-04-20 | |
abcr | AB560319-10g |
3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid; . |
2379322-11-7 | 10g |
€1576.90 | 2025-02-21 |
3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid 関連文献
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
3-(Benzyloxy)-6-bromo-2-chlorobenzoic acidに関する追加情報
Introduction to 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid (CAS No: 2379322-11-7)
3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No) 2379322-11-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This benzoic acid derivative features a unique structural configuration, incorporating both bromine and chlorine substituents at specific positions, which imparts distinct chemical properties and reactivity. The presence of a benzyloxy group at the third position further enhances its versatility, making it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's molecular structure, characterized by its aromatic ring system and halogenated substituents, positions it as a promising candidate for further functionalization. Such structural motifs are frequently explored in the development of novel therapeutic agents due to their ability to modulate biological pathways and interact with target enzymes or receptors. In recent years, there has been a growing interest in halogenated benzoic acids as scaffolds for drug discovery, owing to their enhanced binding affinity and metabolic stability.
3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid (CAS No: 2379322-11-7) has been investigated in several preliminary studies for its potential applications in medicinal chemistry. Its bromo and chloro substituents make it a suitable precursor for constructing more complex molecules through various chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, or metal-catalyzed coupling reactions. These reactions are pivotal in the synthesis of heterocyclic compounds, which are widely prevalent in pharmacologically active agents.
The benzyloxy group attached to the aromatic ring introduces a polar moiety that can influence solubility and interactions with biological targets. This feature is particularly advantageous when designing molecules intended for oral or parenteral administration, as it can enhance bioavailability while maintaining pharmacological efficacy. Additionally, the electron-withdrawing nature of the bromine and chlorine atoms can modulate electronic properties, affecting reactivity and binding affinity.
In the context of contemporary pharmaceutical research, 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid (CAS No: 2379322-11-7) has been explored as a potential building block for inhibitors targeting various enzymes involved in metabolic diseases and inflammatory disorders. For instance, derivatives of this compound have shown promise in preliminary screenings as modulators of cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis and are implicated in pain and inflammation.
Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular docking studies have demonstrated that structurally related analogs can interact with specific protein targets with high affinity. The halogenated benzoic acid scaffold is particularly adept at fitting into hydrophobic pockets within enzyme active sites, suggesting its potential as a lead compound for drug development. Furthermore, virtual screening techniques have been employed to identify novel derivatives with improved pharmacokinetic profiles.
The synthesis of 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid (CAS No: 2379322-11-7) involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors such as 6-bromo-2-chlorobenzoic acid, the benzyloxy group can be introduced through nucleophilic aromatic substitution or directed ortho-metalation strategies. These synthetic routes are well-documented in organic chemistry literature and offer scalability for industrial applications.
The compound's stability under various storage conditions has also been assessed, ensuring its suitability for long-term research applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry have confirmed its purity and structural integrity. These findings underscore its reliability as an intermediate in synthetic protocols and drug discovery programs.
In conclusion,3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid (CAS No: 2379322-11-7) represents a significant asset in pharmaceutical chemistry due to its unique structural features and synthetic versatility. Its halogenated aromatic system provides opportunities for designing novel bioactive molecules with tailored properties. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are poised to play an integral role in the next generation of drug development efforts.
2379322-11-7 (3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid) 関連製品
- 2171224-47-6((2S)-2-(2S)-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)
- 2034245-69-5(2-ethoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzene-1-sulfonamide)
- 922967-19-9(methyl 4-(1,3-benzothiazol-5-yl)carbamoylbenzoate)
- 1806891-90-6(4-Chloro-2-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine)
- 1566252-90-1(1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid)
- 2171715-39-0(4-(2-cyclobutylethyl)(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 1173704-84-1(3-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanenitrile)
- 886152-07-4(N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide)
- 1505422-15-0((3-METHANESULFONYLCYCLOHEXYL)HYDRAZINE)
- 5321-58-4(N-2-(pyrazin-2-yl)ethylacetamide)
